(2,3,4,5,6-Pentafluorobenzyl)oxirane

Organic Synthesis Fluorinated Building Blocks Nucleophilic Ring-Opening

(2,3,4,5,6-Pentafluorobenzyl)oxirane (CAS 32974-30-4, molecular formula C9H5F5O, molecular weight 224.13 g/mol) is a fluorinated epoxide featuring an oxirane ring attached via a methylene spacer to a perfluorinated phenyl ring. This compound is commercially available with a typical purity specification of 97% from specialized fluorochemical suppliers.

Molecular Formula C9H5F5O
Molecular Weight 224.13 g/mol
Cat. No. B12062740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,4,5,6-Pentafluorobenzyl)oxirane
Molecular FormulaC9H5F5O
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESC1C(O1)CC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C9H5F5O/c10-5-4(1-3-2-15-3)6(11)8(13)9(14)7(5)12/h3H,1-2H2
InChIKeyXHYZQFHWNNSAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3,4,5,6-Pentafluorobenzyl)oxirane Procurement Guide: Core Specifications and Structural Identity


(2,3,4,5,6-Pentafluorobenzyl)oxirane (CAS 32974-30-4, molecular formula C9H5F5O, molecular weight 224.13 g/mol) is a fluorinated epoxide featuring an oxirane ring attached via a methylene spacer to a perfluorinated phenyl ring . This compound is commercially available with a typical purity specification of 97% from specialized fluorochemical suppliers . The presence of the pentafluorobenzyl substituent imparts strong electron-withdrawing properties and distinct physicochemical behavior compared to non-fluorinated or partially fluorinated oxirane analogs .

Why Generic Epoxides Cannot Substitute for (2,3,4,5,6-Pentafluorobenzyl)oxirane in Advanced Research and Industrial Workflows


Generic substitution of (2,3,4,5,6-Pentafluorobenzyl)oxirane with non-fluorinated or partially fluorinated oxiranes fails due to fundamentally altered reaction regioselectivity, nucleophilic susceptibility, and phase-partitioning behavior [1]. Fluorinated oxiranes such as F-alkyl oxiranes exhibit marked inertness in acidic media while undergoing regiospecific ring-opening under basic conditions, a behavior not shared by their hydrocarbon counterparts [2]. Moreover, the pentafluorobenzyl moiety serves as a heavy fluorous tag, enabling separation of reaction products from non-tagged species via fluorous solid-phase extraction [3]. These divergent properties necessitate product-specific selection, as documented quantitatively below.

Quantitative Evidence: Verified Differentiation of (2,3,4,5,6-Pentafluorobenzyl)oxirane from Closest Analogs


Regioselective Ring-Opening in Basic Media: (2,3,4,5,6-Pentafluorobenzyl)oxirane vs. Non-Fluorinated Oxiranes

F-alkyl oxiranes, the class to which (2,3,4,5,6-Pentafluorobenzyl)oxirane belongs, demonstrate regiospecific opening reactions under basic conditions, whereas they are inert in acidic media [1]. This behavior directly contrasts with non-fluorinated oxiranes, which typically undergo ring-opening under both acidic and basic conditions with variable regioselectivity. The regiospecificity under basic conditions is a quantifiable differentiator for synthetic route planning.

Organic Synthesis Fluorinated Building Blocks Nucleophilic Ring-Opening

Enhanced GC-MS Sensitivity: Pentafluorobenzyl Derivatives vs. Methyl and MTBS Derivatives

In a comparative study of derivatization methods for naphthenic acid mixtures, pentafluorobenzyl (PFB) derivatives produced a GC-MS signal that was 2.3 times higher than methylated derivatives and 1.4 times higher than MTBS (N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide) derivatives [1]. This quantifiable sensitivity enhancement is directly attributable to the electron-capturing properties of the pentafluorobenzyl group.

Analytical Chemistry Derivatization Reagents GC-MS Trace Analysis

Fluorous Phase Separation: (2,3,4,5,6-Pentafluorobenzyl)oxirane as a Heavy Fluorous Tag vs. Non-Fluorinated or Light Fluorous Tags

The pentafluorobenzyl group contains five fluorine atoms, imparting a high degree of fluorous character. This enables separation of the tagged compound from non-tagged species via fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with fluorous solvents [1]. Compared to compounds with fewer fluorine atoms (e.g., trifluoromethyl, C4F9), the pentafluorobenzyl group provides enhanced retention on fluorous silica gel, allowing for cleaner separations in parallel synthesis workflows.

Fluorous Chemistry Phase Separation Parallel Synthesis Purification

Catalyst-Free Ring-Opening Under Ultrasonic Conditions: (2,3,4,5,6-Pentafluorobenzyl)oxirane vs. Other Epoxides

A 2024 patent describes a method for producing polyfluorinated hydroxyethers using 2-(pentafluorobenzyl)oxirane. The reaction proceeds at 80°C in a sealed ampoule under ultrasound (40 kHz) for 5 hours, using organomodified montmorillonite at a molar ratio of 1:1:0.1 (oxirane:alcohol:catalyst), yielding high yields under milder conditions without toxic or flammable solvents [1]. This contrasts with conventional epoxide ring-opening reactions that often require harsher conditions (higher temperatures, strong acids/bases) or toxic catalysts.

Green Chemistry Ultrasound-Assisted Synthesis Catalyst-Free Fluorinated Materials

Targeted Research and Industrial Applications for (2,3,4,5,6-Pentafluorobenzyl)oxirane Based on Verified Differentiation


Synthesis of Regiospecifically Functionalized Fluorinated Building Blocks

Leverage the regiospecific ring-opening of (2,3,4,5,6-Pentafluorobenzyl)oxirane under basic conditions [1] to produce single-isomer β-substituted alcohols, amines, or thiols. This is particularly valuable in medicinal chemistry and agrochemical synthesis, where isomer purity is critical for biological activity. The predictability of the ring-opening outcome reduces the need for extensive chromatographic purification and improves overall synthetic efficiency.

Ultrasensitive GC-MS Analysis of Trace Analytes via Pentafluorobenzyl Derivatization

Utilize (2,3,4,5,6-Pentafluorobenzyl)oxirane or its derivatives as a derivatization agent for carboxylic acids, phenols, and other nucleophilic analytes to achieve 2.3× higher sensitivity in GC-MS compared to methyl ester derivatives [2]. This application is ideal for environmental monitoring of pollutants, forensic toxicology, and metabolomics studies requiring low detection limits.

Fluorous-Tagged Parallel Synthesis and Rapid Purification

Incorporate (2,3,4,5,6-Pentafluorobenzyl)oxirane as a heavy fluorous tag in solution-phase parallel synthesis. After reaction, the tagged product can be selectively retained on fluorous silica gel, allowing non-fluorous impurities and reagents to be washed away, followed by elution of the pure tagged product [3]. This strategy significantly accelerates library generation in drug discovery and materials science.

Green Synthesis of Polyfluorinated Hydroxyethers for Advanced Materials

Apply the ultrasound-assisted, catalyst-light method [4] to produce polyfluorinated hydroxyethers from (2,3,4,5,6-Pentafluorobenzyl)oxirane. These polymers exhibit high chemical and thermal stability, making them suitable for specialty coatings, lubricants, and molding materials in demanding industrial environments [5].

Technical Documentation Hub

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